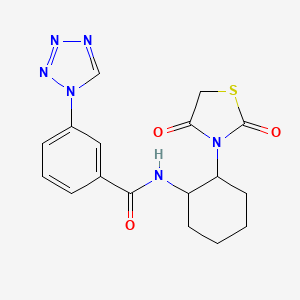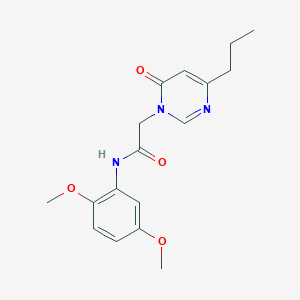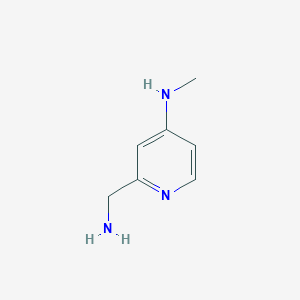
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of thiazolidine, cyclohexyl, tetrazole, and benzamide groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a cycloaddition reaction or by using cyclohexyl halides.
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.
Benzamide Formation: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The benzamide and tetrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure, which might interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Tetrazole Derivatives: Often used in pharmaceuticals for their bioactivity.
Benzamides: Commonly found in various drugs with diverse therapeutic effects.
Uniqueness
The combination of these functional groups in N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-3-(1H-tetrazol-1-yl)benzamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to other compounds.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c24-15-9-27-17(26)23(15)14-7-2-1-6-13(14)19-16(25)11-4-3-5-12(8-11)22-10-18-20-21-22/h3-5,8,10,13-14H,1-2,6-7,9H2,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIABALPABWNAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)N4C(=O)CSC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)


![1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine](/img/structure/B2375563.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2375570.png)
![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)

